

Spectroscopic Analysis of 2-Hydroxybenzonitrile: A Technical Guide

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Compound of Interest		
Compound Name:	2-Hydroxybenzonitrile	
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Introduction

2-Hydroxybenzonitrile, also known as salicylonitrile, is an organic compound with the chemical formula C₇H₅NO.[1] It is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. The structural elucidation and purity assessment of **2-hydroxybenzonitrile** rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth overview of the spectroscopic data for **2-hydroxybenzonitrile** and the experimental protocols for their acquisition, tailored for researchers and professionals in the field of drug development and chemical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **2-hydroxybenzonitrile**, both ¹H and ¹³C NMR are routinely employed.

¹H NMR (Proton NMR) Data

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.



Chemical Shift (δ , ppm)	Multiplicity	Assignment
~7.50	Doublet	Aromatic Proton
~7.47	Triplet	Aromatic Proton
~7.06	Triplet	Aromatic Proton
~6.96	Doublet	Aromatic Proton
~6.85	Broad Singlet	Hydroxyl Proton (-OH)
(Data sourced from CDCl₃ solvent)[2]		

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information about the different carbon environments within the molecule.

Chemical Shift (δ, ppm)	Assignment
160.7	C-OH (Carbon attached to hydroxyl group)
134.5	Aromatic CH
133.8	Aromatic CH
121.1	Aromatic CH
118.9	C≡N (Nitrile carbon)
116.8	Aromatic CH
103.4	C-CN (Carbon attached to nitrile group)
(Data sourced from CDCl₃ solvent)[2]	

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of **2-hydroxybenzonitrile** is as follows:



Sample Preparation:

- For ¹H NMR, dissolve 5-10 mg of 2-hydroxybenzonitrile in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[3][4]
- For ¹³C NMR, a more concentrated sample is preferred, typically 20-50 mg of the compound in the same amount of solvent.[3]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[3][5]
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

Instrumental Parameters:

- The spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.[6]
- The chemical shifts are reported in parts per million (ppm) relative to the internal standard.
 [7]
- For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum to a series of singlets, one for each unique carbon atom.[8]

Data Processing:

- The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.[3]
- The spectrum is then phased and baseline corrected.
- The chemical shifts of the peaks are referenced to the internal standard. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm can also be used as a reference.[3][6]
- Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of the protons.[3]



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations.

Frequency (cm ⁻¹)	Vibrational Mode
3500-3300 (broad)	O-H stretch (hydroxyl group)
3070	Aromatic C-H stretch
2230	C≡N stretch (nitrile group)
1585, 1495, 1460	C=C ring stretch (aromatic ring)
(Data represents typical values for 2-cyanophenol)[2]	

Experimental Protocol for IR Spectroscopy

As **2-hydroxybenzonitrile** is a solid at room temperature, the following methods are suitable for sample preparation:

- Potassium Bromide (KBr) Pellet Method:
 - Grind a small amount (1-2 mg) of 2-hydroxybenzonitrile with approximately 100-200 mg
 of dry, spectroscopic grade KBr using an agate mortar and pestle.[2][9]
 - The mixture should be ground to a fine, homogeneous powder.
 - Place the powder in a pellet press and apply high pressure (several tons) to form a thin, transparent or translucent pellet.[9][10]
 - Place the pellet in the sample holder of the IR spectrometer.
- Attenuated Total Reflectance (ATR) Method:
 - Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).[11]



- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- This method requires minimal sample preparation.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (for KBr pellet) or the clean
 ATR crystal.[2][12]
 - Place the sample in the spectrometer and acquire the sample spectrum.
 - The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically collected in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

m/z (Mass-to-Charge Ratio)	Assignment	Relative Intensity (%)
119	[M] ⁺ (Molecular Ion)	100
92	[M-HCN]+	12.5
91	[M-CO] ⁺	91.4
64	[C ₅ H ₄] ⁺	31.5
63	[C₅H₃] ⁺	22.2
(Data from Electron Ionization Mass Spectrometry)[13]		

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum of 2-hydroxybenzonitrile is as follows:



• Sample Introduction:

 The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for samples in solution.[2]

Ionization:

- Electron Ionization (EI): This is a common technique for volatile compounds. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
- Electrospray Ionization (ESI): This is a soft ionization technique suitable for LC-MS, where
 the sample in solution is sprayed through a charged capillary, creating charged droplets
 from which ions are desorbed.[11][14]

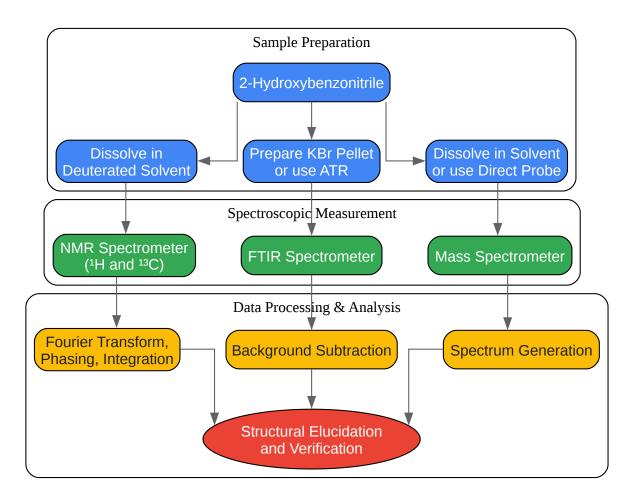
Mass Analysis:

- The generated ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).[14][15]
- Data Acquisition and Analysis:
 - The detector records the abundance of ions at each m/z value, generating a mass spectrum.[14]
 - The peak with the highest m/z value often corresponds to the molecular ion [M]+, which
 provides the molecular weight of the compound.[14]
 - The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and confirmation.[14]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-hydroxybenzonitrile**.





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Caption: A generalized workflow for the spectroscopic analysis of **2-hydroxybenzonitrile**.

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